molecular formula C17H16F3N5OS B10891214 4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B10891214
M. Wt: 395.4 g/mol
InChI Key: VBOADHFPTRUZIK-UHFFFAOYSA-N
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Description

4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex heterocyclic compound It features a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a triazatricyclo framework

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one stands out due to its trifluoromethyl group and the combination of pyrazole and triazatricyclo frameworks.

Properties

Molecular Formula

C17H16F3N5OS

Molecular Weight

395.4 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C17H16F3N5OS/c1-4-25-6-9(8(3)24-25)14-22-12-11-7(2)5-10(17(18,19)20)21-16(11)27-13(12)15(26)23-14/h5-6,14,22H,4H2,1-3H3,(H,23,26)

InChI Key

VBOADHFPTRUZIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)(F)F)C

Origin of Product

United States

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